Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Description
Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a tricyclic heterocyclic compound featuring fused pyrrolo, thieno, and pyrimidine rings. Its molecular formula is C₁₁H₁₀N₂O₃S, with a molecular weight of 250.28 g/mol (CAS: 730992-42-4) . The compound is characterized by a methyl ester group at position 2 and a methyl substituent at position 3 of the pyrimidine core.
Synthetically, it is derived via multistep protocols involving cyclocondensation reactions of substituted thieno[2,3-d]pyrimidine precursors. Notably, commercial availability has been discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-8-10(18-9(6)12(16)17-2)13-7-4-3-5-14(7)11(8)15/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQJOBPCLUGNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyrrole derivative with a thieno compound followed by cyclization and esterification can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the methyl and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolo[2',3':3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrate potent activity against human tumor cells with IC50 values in the nanomolar range . The unique structural features of the compound may enhance its binding affinity to critical targets involved in cancer progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives within the pyrrolo-thieno-pyrimidine class possess activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial metabolic pathways .
Neuropharmacological Applications
The compound's potential as a neuroleptic agent is noteworthy. Studies have suggested that similar structures can modulate neurotransmitter systems and exhibit anxiolytic or antipsychotic effects. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Synthetic Pathways
This compound can be synthesized through various methodologies involving cyclization reactions and functional group modifications . The synthesis often employs microwave-assisted techniques to improve yields and reduce reaction times.
Case Studies
A documented case study highlighted the successful synthesis of this compound through a domino reaction involving multiple steps that yielded high-purity products suitable for biological testing . The study emphasized the importance of optimizing reaction conditions to enhance the efficiency of the synthesis process.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Ester vs. Acid : Replacement of the methyl ester with a carboxylic acid (e.g., in C11H10N2O3S) improves aqueous solubility, facilitating further functionalization .
- Ring System Variations: Substituting the pyrrolo ring with a pyrido moiety (as in pyrido[1,2-a]thieno[2,3-d]pyrimidine) alters electronic properties and bioactivity. For instance, pyrido analogs exhibit antiallergy effects via histamine release inhibition .
Amide Derivatives with Alkyl Substituents
Key Observations :
- Alkyl Chain Effects : N-Butyl and N-(sec-butyl) carboxamide derivatives exhibit high synthetic yields (>75%) and distinct melting points, suggesting alkyl chain length/branching influences crystallinity .
- Biological Relevance: These amides are precursors for evaluating melanogenesis modulation in murine B16 cells, though activity data specific to the target compound are pending .
Substituent-Dependent Activity Trends
- Position 3 Modifications : Methyl groups at position 3 (as in the target compound) are associated with steric stabilization of the tricyclic core, whereas bulkier substituents (e.g., aryl or heteroaryl groups) enhance π-π stacking interactions in enzyme binding pockets .
- Position 2 Modifications : Ester-to-amide conversions (e.g., ethyl ester → N-alkyl carboxamide) improve metabolic stability, a critical factor in drug design .
Biological Activity
Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (referred to as THPM) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
1. Synthesis and Chemical Structure
THPM derivatives are synthesized through various methods, including the Biginelli reaction. The structure of THPM includes a tetrahydropyrrolo-thienopyrimidine core, which is crucial for its biological activity. The presence of methyl and carboxylate groups enhances its solubility and bioavailability.
2. Antimicrobial Activity
Recent studies have demonstrated that THPM exhibits potent antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MICs) for various tested microorganisms are summarized in Table 1.
| Compound | Microorganism | MIC (mg/mL) |
|---|---|---|
| THPM | Trichophyton mentagrophytes | 0.20 |
| THPM | Staphylococcus aureus | 0.50 |
| THPM | Escherichia coli | 1.00 |
| THPM | Candida albicans | 1.50 |
The compound demonstrated the highest efficacy against Trichophyton mentagrophytes, with an MIC value of 0.20 mg/mL, indicating strong antifungal activity .
3. Anticancer Activity
THPM has shown promising results in anticancer studies. It was tested against several cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The cytotoxic effects were evaluated using the MTT assay.
Table 2: Anticancer Activity of THPM
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.00 |
| K562 | 10.00 |
| MDA-MB-231 | 12.50 |
The results indicate that THPM exhibits significant cytotoxicity against HeLa cells with an IC50 value of 5.00 µM . Further studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
The mechanism by which THPM exerts its biological effects is multifaceted:
- Antimicrobial Mechanism : THPM disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with ergosterol biosynthesis.
- Anticancer Mechanism : The compound induces apoptosis via mitochondrial pathways and inhibits cell proliferation by blocking cell cycle progression at the G1 phase .
5. Case Studies
Several case studies have highlighted the effectiveness of THPM in various biological contexts:
- A study evaluated the dual activity of THPM derivatives against both microbial infections and cancer cell proliferation, demonstrating that modifications to the core structure can enhance biological potency .
- Another investigation focused on the anti-inflammatory properties of THPM derivatives, revealing their potential to mitigate inflammatory responses in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
